molecular formula C24H27N3O3 B2652568 1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 672277-60-0

1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2652568
CAS No.: 672277-60-0
M. Wt: 405.498
InChI Key: UHEDIZQGASYNER-UHFFFAOYSA-N
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Description

1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Spiropiperidines as σ-Receptor Ligands

A study detailed the synthesis and investigation of a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], focusing on their affinity for σ1- and σ2-receptors. These compounds, including spiropiperidines, were synthesized and tested for receptor affinity using radioligand binding assays. Variations in the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle were explored. The results showed that certain configurations, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, were advantageous for high σ1-receptor affinity. This research highlights the potential of spiropiperidines in developing selective σ-receptor ligands, which could have implications for pain management and neuroprotective therapies (Maier & Wünsch, 2002).

EST64454: A σ1 Receptor Antagonist Clinical Candidate

Another study introduced EST64454, a σ1 receptor antagonist identified as a clinical candidate for pain treatment. This compound, derived from a series of pyrazoles, exhibited outstanding aqueous solubility, high metabolic stability across species, and demonstrated antinociceptive properties in animal models. The synthesis process, pharmacological activity, and the potential for classification as a BCS class I compound due to its high permeability and solubility are discussed. This research underscores the therapeutic potential of σ1 receptor antagonists in pain management (Díaz et al., 2020).

Antiviral Activity of Pyrazolo[3,4-b]pyridin Derivatives

Research on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives highlighted their potential in combating viral infections. The study focused on the creation of new heterocyclic compounds showing cytotoxicity against HSV1 and HAV-MBB, indicating a promising direction for the development of novel antiviral agents (Attaby et al., 2006).

Anticancer Activity of Quinone-based Heterocycles

A synthesis of benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones from reactions of amidrazones with 2-chloro-1,4-benzoquinone was developed. These compounds demonstrated broad-spectrum anticancer activity against various cancer cell lines, offering a new avenue for anticancer drug development (Aly et al., 2020).

Properties

IUPAC Name

1-(7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-29-22-11-7-10-19-21-16-20(18-8-5-4-6-9-18)25-27(21)24(30-23(19)22)12-14-26(15-13-24)17(2)28/h4-11,21H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEDIZQGASYNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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